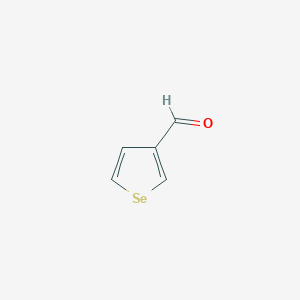
SELENOPHENE-3-CARBALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SELENOPHENE-3-CARBALDEHYDE is an organoselenium compound featuring a selenophene ring with a formyl group attached at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SELENOPHENE-3-CARBALDEHYDE typically involves the formation of the selenophene ring followed by the introduction of the formyl group. One common method is the cyclization of selenoacetylenes or selenoalkynes in the presence of a suitable catalyst, such as iron(III) chloride. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of elemental selenium or selenium dioxide as starting materials. These are reacted with appropriate organic precursors under controlled conditions to yield the desired selenophene derivative. The process may be optimized for large-scale production by adjusting parameters such as reaction time, temperature, and catalyst concentration .
化学反応の分析
Types of Reactions: SELENOPHENE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Selenophenecarboxylic acid.
Reduction: 3-Selenophenemethanol.
Substitution: Halogenated selenophenes (e.g., 3-bromoselenophene).
科学的研究の応用
SELENOPHENE-3-CARBALDEHYDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of SELENOPHENE-3-CARBALDEHYDE involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:
Binding to enzymes: Modulating their activity through covalent or non-covalent interactions.
Generating reactive oxygen species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.
類似化合物との比較
Thiophene-3-carboxaldehyde: Similar structure but contains sulfur instead of selenium.
Furan-3-carboxaldehyde: Contains oxygen instead of selenium.
Pyrrole-3-carboxaldehyde: Contains nitrogen instead of selenium.
Uniqueness: SELENOPHENE-3-CARBALDEHYDE is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various applications .
特性
CAS番号 |
18168-59-7 |
|---|---|
分子式 |
C5H4OSe |
分子量 |
159.06 g/mol |
IUPAC名 |
selenophene-3-carbaldehyde |
InChI |
InChI=1S/C5H4OSe/c6-3-5-1-2-7-4-5/h1-4H |
InChIキー |
IPWXJCOSPVHJLK-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C=C1C=O |
正規SMILES |
C1=C[Se]C=C1C=O |
同義語 |
3-Selenophenecarboxaldehyde (8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















